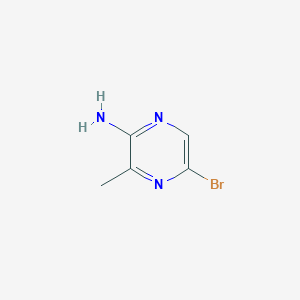

2-Amino-5-bromo-3-methylpyrazine

説明

特性

IUPAC Name |

5-bromo-3-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZCBPAGRWGQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618014 | |

| Record name | 5-Bromo-3-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74290-67-8 | |

| Record name | 5-Bromo-3-methyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74290-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-5-bromo-3-methylpyrazine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-methylpyrazine is a substituted pyrazine derivative that holds significant interest within the fields of medicinal chemistry and organic synthesis. Its structural features, including a pyrazine core, an amino group, a bromo substituent, and a methyl group, make it a versatile building block for the development of novel compounds with potential therapeutic applications. The pyrazine ring is a key scaffold in numerous FDA-approved drugs, highlighting the importance of its derivatives in drug discovery.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic and analytical procedures.

General Properties

| Property | Value | Source |

| CAS Number | 74290-65-6 | [1][2][3] |

| Molecular Formula | C₅H₆BrN₃ | [1][2][3] |

| Molecular Weight | 188.03 g/mol | [1][3] |

| Appearance | Yellow crystalline solid | [1] |

| IUPAC Name | 3-bromo-5-methylpyrazin-2-amine | [3] |

Tabulated Physical Properties

| Property | Value | Source |

| Melting Point | 56–57 °C | [1] |

| Boiling Point | 275 °C at 760 mmHg | [2] |

| Density | 1.699 ± 0.06 g/cm³ (predicted) | [1] |

| pKa | 2.65 ± 0.10 (predicted) | [1] |

Solubility

| Solvent | Solubility | Source |

| Dichloromethane (DCM) | Soluble | [1] |

| Other Polar Organic Solvents | Generally Soluble (Qualitative) | [1] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.83 | s | 1H | Pyrazine-H |

| 4.93 | s | 2H | -NH₂ |

| 2.41 | s | 3H | -CH₃ |

Source:[4]

Mass Spectrometry

| Technique | m/z | Interpretation |

| ESI, positive ion mode | 190.2 | [M+H]⁺ |

Source:[4]

Note: Detailed ¹³C NMR, Infrared (IR), and UV-Vis spectroscopic data for this compound are not explicitly available in the reviewed literature. Researchers should perform these analyses for comprehensive characterization.

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 2-amino-5-methylpyrazine.[1][4]

Experimental Protocol: Bromination of 2-amino-5-methylpyrazine

Materials:

-

2-amino-5-methylpyrazine (5.00 g, 45.8 mmol)

-

Pyridine (4.35 g, 55.0 mmol)

-

Bromine (8.80 g, 55.0 mmol)

-

Dichloromethane (DCM) (250 mL)

-

Water (150 mL)

-

Saturated brine (100 mL)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-amino-5-methylpyrazine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0 mmol) in dichloromethane (250 mL) in a suitable reaction flask.

-

Slowly add bromine (8.80 g, 55.0 mmol) to the solution.

-

Stir the reaction mixture overnight at room temperature.

-

Upon completion of the reaction, add water (150 mL) to the mixture for extraction.

-

Separate the organic layer.

-

Wash the organic layer with saturated brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under vacuum to afford the target compound, this compound, as a yellow solid.

Yield: 7.64 g (88%)[4]

Synthesis Workflow

Caption: Synthetic workflow for the bromination of 2-amino-5-methylpyrazine.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis due to the presence of multiple reactive sites.

-

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyrazine ring.[1]

-

Cross-Coupling Reactions: The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This enables the introduction of a wide range of substituents at the 3-position of the pyrazine ring, facilitating the synthesis of diverse compound libraries for drug discovery.[1]

The electron-donating nature of the amino group and the electron-withdrawing nature of the bromine atom influence the reactivity of the pyrazine ring system.[1]

Logical Relationship of Reactivity

References

An In-depth Technical Guide to 2-Amino-5-bromo-3-methylpyrazine (CAS: 74290-65-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-3-methylpyrazine is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of complex organic molecules. Its unique structural features, including a pyrazine ring substituted with amino, bromo, and methyl groups, make it a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis protocols, and key applications of this compound in drug discovery, with a focus on its role as a precursor for Aurora kinase inhibitors.

Chemical and Physical Properties

This compound, with the molecular formula C₅H₆BrN₃, is a solid at room temperature. The strategic placement of its functional groups—an electron-donating amino group and an electron-withdrawing bromine atom—influences its reactivity and makes it a versatile reagent in various chemical transformations.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆BrN₃ | |

| Molecular Weight | 188.03 g/mol | |

| CAS Number | 74290-65-6 | |

| Appearance | Yellow solid | |

| Melting Point | 56-57 °C | |

| Boiling Point | 275.0±35.0 °C (Predicted) | |

| Density | 1.699±0.06 g/cm³ (Predicted) | |

| XLogP3 | 0.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H) | |

| Mass Spectrum | (ESI, positive ion mode) m/z: 190.2 [M + H]⁺ |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of 2-amino-5-methylpyrazine.

Experimental Protocol: Bromination of 2-Amino-5-methylpyrazine

Objective: To synthesize this compound via electrophilic bromination of 2-amino-5-methylpyrazine.

Materials:

-

2-amino-5-methylpyrazine

-

Bromine

-

Dichloromethane (DCM)

-

Pyridine

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 5.00 g (45.8 mmol) of 5-methylpyrazin-2-amine and 4.35 g (55.0 mmol) of pyridine in 250 mL of dichloromethane.

-

Slowly add 8.80 g (55.0 mmol) of bromine to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction, add 150 mL of water to the mixture for extraction.

-

Separate the organic layer and wash it with 100 mL of saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under vacuum to yield the final product.

Expected Yield: 7.64 g (88%) of this compound as a yellow solid.

Synthesis of this compound.

Applications in Drug Discovery

The structural motif of this compound is of significant interest to medicinal chemists. The bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of libraries of compounds for screening against various biological targets.

Precursor for Kinase Inhibitors

A notable application of this compound is as a precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Aurora Kinase Inhibitors

Substituted 2-aminopyrazines are recognized as important scaffolds for the development of Aurora kinase inhibitors. Aurora kinases are key regulators of mitosis, and their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. While a direct synthesis of a specific drug from this compound is not explicitly detailed in the provided search results, its role as a key intermediate is highlighted. The general synthetic strategy involves a Suzuki coupling reaction to replace the bromine atom with a larger, often aromatic, moiety to enhance binding to the kinase active site.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 2-amino-3-aryl-5-methylpyrazine derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., 1,4-dioxane and water)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (2.0 eq).

-

Add the palladium catalyst (0.05 eq).

-

Degas the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under vacuum.

-

Purify the crude product by a suitable method, such as column chromatography.

An In-depth Technical Guide to 2-Amino-5-bromo-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and chemical properties of 2-Amino-5-bromo-3-methylpyrazine. Additionally, it offers insights into its synthesis and significance as a chemical intermediate in the fields of medicinal chemistry and materials science.

Molecular Structure

The molecular structure of this compound is characterized by a central pyrazine ring. This aromatic heterocycle is substituted with an amino group (-NH₂) at the second position, a bromine atom (Br) at the fifth position, and a methyl group (-CH₃) at the third position.

Caption: Molecular structure of this compound.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound and its closely related isomer, 2-Amino-3-bromo-5-methylpyrazine, for comparative purposes.

| Property | This compound | 2-Amino-3-bromo-5-methylpyrazine (Isomer) |

| Molecular Formula | C₅H₆BrN₃ | C₅H₆BrN₃[1] |

| Molecular Weight | 188.03 g/mol | 188.03 g/mol [1] |

| CAS Number | 74290-67-8 | 74290-65-6[1] |

| Appearance | - | Yellow Solid[1] |

| Melting Point | - | 56-57 °C |

| Boiling Point | - | Approximately 275 °C |

| Density | - | Approximately 1.699 g/cm³ |

Experimental Protocols

Synthesis of 2-Amino-3-bromo-5-methylpyrazine (Isomer)

Objective: To synthesize 2-Amino-3-bromo-5-methylpyrazine via the bromination of 2-amino-5-methylpyrazine.

Materials:

-

2-amino-5-methylpyrazine (5.00 g, 45.8 mmol)

-

Pyridine (4.35 g, 55.0 mmol)

-

Bromine (8.80 g, 55.0 mmol)

-

Dichloromethane (DCM) (250 mL)

-

Water (150 mL)

-

Saturated brine (100 mL)

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-5-methylpyrazine (5.00 g) and pyridine (4.35 g) in dichloromethane (250 mL).

-

Slowly add bromine (8.80 g) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, add water (150 mL) to the mixture and perform an extraction.

-

Separate the organic layer and wash it with saturated brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and then filter.

-

Concentrate the filtrate under reduced pressure to yield the product.

Expected Outcome: The procedure is expected to yield 2-Amino-3-bromo-5-methylpyrazine as a yellow solid with a high yield (approximately 88%).

Logical Workflow for Synthesis

The synthesis process can be visualized as a straightforward workflow:

References

Spectroscopic Profile of 2-Amino-5-bromo-3-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound 2-Amino-5-bromo-3-methylpyrazine (CAS No: 74290-67-8). The document is structured to offer an in-depth resource for researchers and professionals engaged in drug development and chemical synthesis, presenting key analytical data in a clear and accessible format. This guide includes tabulated spectroscopic data, detailed experimental protocols for common analytical techniques, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.83 | Singlet | 1H | Pyrazine C-H |

| 4.93 | Singlet | 2H | -NH₂ |

| 2.41 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

Infrared (IR) Spectroscopy

IR Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (typically two bands for -NH₂) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic, -CH₃) | 2850-3000 |

| C=N stretch (pyrazine ring) | 1500-1600 |

| C=C stretch (pyrazine ring) | 1400-1550 |

| N-H bend (amine) | 1580-1650 |

| C-Br stretch | 500-650 |

Mass Spectrometry (MS)

MS Data

| m/z | Ion | Method |

| 190.2 | [M+H]⁺ | ESI |

M (Molecular Weight) = 189.03 g/mol [1]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8 to 64) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled pulse program is commonly used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer total acquisition time are necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (e.g., <1 mg) in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-20 µL/min). A high voltage is applied to the tip of the infusion needle, causing the sample to nebulize into a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are ionized (in this case, protonated to form [M+H]⁺). The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. The peak corresponding to the protonated molecule provides information about the molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Solubility of 2-Amino-5-bromo-3-methylpyrazine in organic solvents

An In-depth Technical Guide on the Solubility of 2-Amino-5-bromo-3-methylpyrazine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 74290-67-8) in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document synthesizes information on its general chemical properties, the solubility of structurally related pyrazine derivatives, and established principles of solubility to provide a predictive assessment. Detailed experimental protocols for determining solubility are also presented, alongside visual representations of the experimental workflow and the influence of solvent polarity on solubility.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino, a bromo, and a methyl group. Its chemical structure suggests a degree of polarity due to the presence of the amino group and the nitrogen atoms in the pyrazine ring, which are capable of hydrogen bonding. The bromine atom and the methyl group also contribute to its overall physicochemical properties, influencing its interactions with various solvents.

Compound Identification:

-

Chemical Name: this compound

-

CAS Number: 74290-67-8

-

Molecular Formula: C₅H₆BrN₃

-

Molecular Weight: 188.03 g/mol

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amino group and pyrazine nitrogens can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, facilitating the dissolution of polar compounds. A related compound, 3-Amino-6-bromopyrazine-2-carboxylic acid, is known to be soluble in DMSO.[1] |

| Dichloromethane (DCM) | Soluble | A structurally similar isomer, 2-Amino-3-bromo-5-methylpyrazine, is reported to be soluble in DCM.[2] | |

| Acetone | Moderately Soluble | Acetone's polarity should allow for favorable interactions, though likely less so than more polar solvents like DMSO or methanol. | |

| Non-Polar | Hexane, Toluene | Sparingly Soluble | The overall polarity of this compound is likely too high for significant interaction with non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative and precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Relationship Between Solvent Polarity and Predicted Solubility

Caption: Predicted influence of solvent polarity on the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data is sparse, the chemical structure strongly suggests a preference for solubility in polar organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for obtaining precise solubility data, which is critical for applications such as reaction optimization, formulation development, and purification processes. The visualizations included serve to clarify the experimental workflow and the fundamental principles governing the solubility of this compound.

References

Navigating the Safety Profile of 2-Amino-5-bromo-3-methylpyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental protocols for 2-Amino-5-bromo-3-methylpyrazine (CAS No: 74290-65-6). Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data from various sources, including information on structurally similar compounds, to offer a robust framework for its safe handling and use in a research and development setting.

Physicochemical and Hazard Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 74290-65-6 | [3][4] |

| Molecular Formula | C₅H₆BrN₃ | [4] |

| Molecular Weight | 188.03 g/mol | [4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 56-57 °C | |

| Boiling Point | 275 °C at 760 mmHg | [3] |

| Density | 1.7 ± 0.1 g/cm³ |

Hazard Identification and Classification

Based on available data for this compound and structurally related compounds, the following hazard classifications should be considered.

Table 2: Hazard Identification

| Hazard Class | Classification | Notes |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) - Inferred | Based on data for 2-Amino-5-bromo-3-methoxypyrazine.[2] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) - Inferred | Based on data for 2-Amino-5-bromo-3-methoxypyrazine and general classification as an irritant.[2] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) - Inferred | Based on data for 2-Amino-5-bromo-3-methoxypyrazine.[2] |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) - Potential | Based on data for 2-Amino-5-bromo-3-(methylamino)pyrazine. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) - Inferred | Based on data for 2-Amino-5-bromo-3-methoxypyrazine.[2] |

It is crucial to handle this compound with the assumption that it possesses these hazards until a complete toxicological assessment is available.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following guidelines are based on standard operating procedures for handling solid, irritant chemicals.[1][5][6]

Engineering Controls

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[5] A safety shower and eyewash station must be readily accessible.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The logical workflow for PPE selection is illustrated in the diagram below.

Caption: PPE selection workflow for handling this compound.

Handling Procedures

-

Avoid the formation of dust when handling the solid material.[8]

-

Use non-sparking tools.[8]

-

Wash hands thoroughly after handling.

-

Employ good laboratory housekeeping practices to prevent contamination.[9]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep it segregated from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First Aid Measures

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [8] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [8] |

Accidental Release Measures

In the event of a spill, follow the procedures outlined in the diagram below. Only trained personnel equipped with the appropriate PPE should handle spills. For large spills, or if respiratory protection is required, evacuate the area and contact the institution's environmental health and safety (EHS) department.[1]

Caption: Workflow for responding to a spill of this compound.

Experimental Protocols: Synthesis

The following is a general procedure for the synthesis of this compound, adapted from available literature. This should be performed by qualified personnel under strict safety protocols.

Bromination of 2-Amino-5-methylpyrazine

-

To a solution of 2-amino-5-methylpyrazine and pyridine in dichloromethane (DCM) in a reaction vessel, slowly add bromine at room temperature with stirring.

-

Allow the reaction mixture to stir overnight.

-

Upon completion, quench the reaction by adding water.

-

Perform a liquid-liquid extraction to separate the organic layer.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product as necessary.

Toxicological and Ecological Information

Toxicology

As previously stated, a complete toxicological profile for this compound is not available. Studies on pyrazine derivatives indicate that they are generally metabolized and excreted.[10][11] However, the presence of the bromine atom may influence the toxicological properties. Research on other brominated organic compounds has suggested the potential for effects on the thyroid.[12] Until specific data is available, this compound should be treated as potentially toxic.

Ecotoxicity

No data on the ecotoxicity of this compound is currently available. It is imperative to prevent its release into the environment. All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Conclusion

While this compound is a valuable compound in research and drug development, the lack of a comprehensive safety profile necessitates a cautious and well-informed approach to its handling. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the potential risks associated with this compound. It is strongly recommended that institutions conduct their own risk assessments prior to its use and that researchers stay informed of any new safety data that may become available.

References

- 1. research.wayne.edu [research.wayne.edu]

- 2. chemical-label.com [chemical-label.com]

- 3. 2-Amino-3-bromo-5-methylpyrazine,74290-65-6-Amadis Chemical [amadischem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pdx.edu [pdx.edu]

- 6. ehs.stanford.edu [ehs.stanford.edu]

- 7. matrixscientific.com [matrixscientific.com]

- 8. echemi.com [echemi.com]

- 9. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 10. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Substituted Pyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities of substituted pyrazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to aid in ongoing research and drug development efforts.

Anticancer Activity of Pyrazine Derivatives

Substituted pyrazines have demonstrated considerable potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a variety of human cancer cell lines.[1] The mechanisms underlying their antitumor effects are diverse, frequently involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.

A significant number of pyrazine-based compounds function as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling.[1] Dysregulation of kinase activity is a well-established hallmark of many cancers, rendering them attractive targets for therapeutic intervention.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected substituted pyrazine derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | A549 (Lung) | 68.75 | - | [2] |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | Caco-2 (Colon) | 73.08 | - | [2] |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | Hela (Cervical) | 17.50 | - | [2] |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | HT1080 (Fibrosarcoma) | 43.75 | - | [2] |

| Pyrazolo[3,4-d]pyrimidine derivative 5 | A549 (Lung) | 148 | - | [2] |

| Pyrazolo[3,4-d]pyrimidine derivative 5 | Caco-2 (Colon) | 76.92 | - | [2] |

| Pyrazolo[3,4-d]pyrimidine derivative 5 | Hela (Cervical) | 74.8 | - | [2] |

| Pyrazolo[3,4-d]pyrimidine derivative 5 | HT1080 (Fibrosarcoma) | 96.25 | - | [2] |

| Pyrazoline derivative b17 | HepG-2 (Liver) | 3.57 | Cisplatin (8.45 µM) | [3] |

| Pyrido[3,4-b]pyrazine derivative 28 | Pancreatic Cancer Cells (MiaPaCa-2) | 0.025 | - | [4] |

| Imidazo[4,5-b]pyrazine derivatives 17-21 | Colon Cancer Cells (MK12) | Single-digit nM | - | [4] |

| Pyrazolopyrimidine derivative 11o | Capan-1 (Pancreatic) | 1.4 | - | [5] |

| Pyrazolopyrimidine derivative 11r | Capan-1 (Pancreatic) | 5.1 | - | [5] |

| Pyrazolopyrimidine derivative 11s | Capan-1 (Pancreatic) | 5.3 | - | [5] |

Key Signaling Pathways in Cancer Targeted by Pyrazine Derivatives

Several critical signaling pathways implicated in cancer progression are targeted by pyrazine derivatives. The Epidermal Growth Factor Receptor (EGFR) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are notable examples.

EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a common feature in many cancers. Pyrazine derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP at the kinase domain and thereby blocking downstream signaling.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, leading to gene expression changes that affect cell proliferation, differentiation, and immune responses. Constitutive activation of this pathway is linked to various cancers. Pyrazine-based inhibitors have been designed to target JAK kinases, thereby blocking the downstream signaling cascade.

Antimicrobial Activity of Pyrazine Derivatives

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Pyrazine derivatives have been extensively investigated for their antimicrobial properties, demonstrating activity against a wide spectrum of bacteria and fungi, including clinically relevant strains.

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of selected substituted pyrazine derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm.

Table 2a: Minimum Inhibitory Concentration (MIC) of Pyrazine Derivatives

| Compound ID | E. coli | P. aeruginosa | B. subtilis | S. aureus | C. albicans | M. tuberculosis H37Rv | Reference |

| P3 | 50 | >100 | 100 | 100 | 12.5 | - | [6] |

| P4 | 50 | >100 | 100 | 50 | 3.125 | - | [6] |

| P6 | 100 | 25 | 100 | 100 | 12.5 | - | [6] |

| P7 | 50 | 25 | 100 | 100 | 12.5 | - | [6] |

| P9 | 50 | 25 | 100 | 50 | 12.5 | - | [6] |

| P10 | 100 | 25 | 50 | 50 | 3.125 | - | [6] |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | - | - | - | - | - | 12.5 | [7] |

| 3-amino-N-octylpyrazine-2-carboxamide (12) | - | - | - | - | - | >100 | [7] |

| Triazolo[4,3-a]pyrazine derivative 2e | 16 | - | - | 32 | - | - | [8][9] |

| Triazolo[4,3-a]pyrazine derivative 1f | 32 | - | - | 64 | - | - | [8] |

| Triazolo[4,3-a]pyrazine derivative 1i | 32 | - | - | 64 | - | - | [8] |

Table 2b: Zone of Inhibition of Pyrazine Derivatives

| Compound ID | Concentration (mg/well) | Zone of Inhibition (mm) vs. XDR S. Typhi | Reference |

| 5a | 50 | 14 | [10] |

| 5b | 50 | 14 | [10] |

| 5c | 50 | 15 | [10] |

| 5d | 50 | 17 | [10] |

Anti-inflammatory Activity of Pyrazine Derivatives

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Pyrazine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of selected pyrazole derivatives, which share a similar diazole core structure, by measuring the inhibition of nitric oxide production.

| Compound Class | IC50 (µM) for NO Inhibition | Reference |

| 1H-Pyrazole-1-carboxamidine HCl (PCA) | 0.2 (vs. iNOS, eNOS, nNOS) | [11] |

| 3-Methyl-PCA | 5.0 (vs. iNOS) | [11] |

| 4-Methyl-PCA | 2.4 (vs. iNOS) | [11] |

| Pyrazolo[1,5-a]quinazoline 13i | <50 | [12] |

| Pyrazolo[1,5-a]quinazoline 16 | <50 | [12] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. This section provides methodologies for key in vitro assays.

Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of pyrazine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Steps:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test pyrazine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for an additional 24 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of pyrazine derivatives by measuring the zone of growth inhibition.

Protocol Steps:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

-

Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the pyrazine derivative solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the ability of pyrazine derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol Steps:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce nitric oxide production.

-

Griess Assay:

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Conclusion

Substituted pyrazine derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammatory conditions underscores their potential for further development as therapeutic agents. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to build upon, facilitating the design, synthesis, and evaluation of novel pyrazine-based drug candidates. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]

An In-depth Technical Guide to the Reactivity of Amino and Bromo Groups on the Pyrazine Ring

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged core structure in medicinal chemistry, appearing in numerous clinically approved drugs and active pharmaceutical ingredients. Its unique electronic properties, characterized by an electron-deficient aromatic system, make the functionalization of the pyrazine ring a critical aspect of drug design and development. This guide provides a detailed examination of the reactivity of two key functional groups on the pyrazine ring: the amino group and the bromo group. Understanding their distinct chemical behaviors and the interplay between them is essential for the strategic synthesis of novel pyrazine-based therapeutics.

Electronic Landscape of the Pyrazine Ring

The pyrazine ring is a diazine, containing two nitrogen atoms at positions 1 and 4. This arrangement makes the ring significantly more electron-deficient than benzene, which profoundly influences its reactivity. Generally, the pyrazine ring is resistant to electrophilic aromatic substitution but is activated towards nucleophilic aromatic substitution (SNAr).[1][2] The introduction of substituents like amino and bromo groups further modulates this reactivity, enabling a wide range of chemical transformations.

-

Amino Group (-NH₂): As a strong electron-donating group through resonance, the amino group partially mitigates the electron-deficient nature of the pyrazine ring. This increases the ring's electron density, making it more susceptible to electrophilic attack than the unsubstituted pyrazine, although still less reactive than benzene.[1] The amino group itself can also act as a nucleophile.

-

Bromo Group (-Br): The bromo group is an electron-withdrawing group through induction and a weak electron-donating group through resonance. Its primary role in pyrazine chemistry is that of an excellent leaving group in nucleophilic aromatic substitution and as a versatile handle for transition metal-catalyzed cross-coupling reactions.[3]

Reactivity of the Bromo Group

The bromo group is arguably one of the most versatile functional groups for the elaboration of the pyrazine core. Its utility stems from its participation in two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The electron-deficient pyrazine ring facilitates the SNAr mechanism, where a nucleophile attacks the carbon bearing the bromo leaving group.[4][5] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The presence of additional electron-withdrawing groups on the ring can further accelerate this reaction.[5]

Common nucleophiles for SNAr reactions on bromopyrazines include alkoxides, thiolates, and amines. The reaction conditions typically involve a polar aprotic solvent and may require elevated temperatures.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and bromopyrazines are excellent substrates for these transformations.[6][7] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

-

Suzuki-Miyaura Coupling: This reaction couples the bromopyrazine with a boronic acid or ester to form a new C-C bond.[6][8] It is widely used for the synthesis of biaryl and heteroaryl-aryl structures.[9]

-

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the bromopyrazine with a primary or secondary amine.[7][10] It is a cornerstone of medicinal chemistry for accessing a diverse range of aminopyrazine derivatives.[11]

-

Sonogashira Coupling: This reaction forms a C-C bond between the bromopyrazine and a terminal alkyne, providing access to alkynylpyrazine derivatives.[12][13][14]

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization for specific substrates.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Bromopyrazines

| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura[6] | Phenylboronic acid | (A-taphos)₂PdCl₂ | K₂CO₃ | Toluene/H₂O | 110 | 85 |

| Buchwald-Hartwig[10] | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 92 |

| Sonogashira[12][15] | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96 |

-

To a microwave vial or Schlenk tube, add the bromopyrazine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture (e.g., toluene/water or dioxane/water) via syringe.

-

Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for the specified time, or until completion as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Caption: General catalytic cycle for cross-coupling reactions.

Reactivity of the Amino Group

The amino group on a pyrazine ring exhibits rich chemistry, acting as a nucleophile, a directing group, and a precursor for other functionalities.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, readily reacting with electrophiles such as acyl chlorides, anhydrides, and alkyl halides.[16] N-acylation is a common reaction to form amides, which are prevalent in many bioactive molecules.[17] This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Primary aromatic amines, including aminopyrazines, can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[18][19][20] The resulting pyrazine diazonium salt is a versatile intermediate. While often unstable, it can be converted to a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) through Sandmeyer-type reactions.[20]

Table 2: Representative Reactions of the Aminopyrazine Group

| Reaction Type | Reagent | Base | Solvent | Product | Yield (%) |

| N-Acylation[16] | Acetyl Chloride | Pyridine | CH₂Cl₂ | N-acetylaminopyrazine | >90 |

| Diazotization-Azo Coupling[18] | Aryldiazonium salt | - | DMSO | Azo-aminopyrazine | 80-95 |

| Electrophilic Bromination[1] | N-Bromosuccinimide | - | Acetonitrile | 2-Amino-5-bromopyrazine | 85 |

-

Dissolve the aminopyrazine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.

-

Add a base (e.g., pyridine or triethylamine, 1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure amide.

References

- 1. benchchem.com [benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 13. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. byjus.com [byjus.com]

- 20. Diazotisation [organic-chemistry.org]

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 2-Amino-5-bromo-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of 2-amino-5-bromo-3-methylpyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The interplay of electron-donating and -withdrawing substituents on the pyrazine ring dictates its reactivity, basicity, and potential for further functionalization, making a thorough understanding of these effects crucial for its application in drug design and novel material development.

Electronic Landscape of this compound

The chemical behavior of this compound is governed by the electronic contributions of its three substituents: an amino (-NH₂) group at the 2-position, a bromo (-Br) group at the 5-position, and a methyl (-CH₃) group at the 3-position, all attached to an electron-deficient pyrazine ring.

The amino group at the 2-position is a strong electron-donating group (EDG) through resonance (+M effect), significantly increasing the electron density of the pyrazine ring, particularly at the ortho and para positions. This activation is crucial for electrophilic substitution reactions.

The bromo group at the 5-position is an electron-withdrawing group (EWG) through its inductive effect (-I effect) due to its high electronegativity. However, it can also exhibit a weak electron-donating resonance effect (+M effect) through its lone pairs. In heterocyclic systems like pyrazine, the inductive effect generally dominates.

The methyl group at the 3-position is a weak electron-donating group through an inductive effect (+I effect).

The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes unsubstituted pyrazine generally resistant to electrophilic attack but susceptible to nucleophilic substitution. The presence of the strong electron-donating amino group, however, can activate the ring towards electrophilic substitution.

The synergistic and antagonistic interplay of these electronic effects determines the overall reactivity and physicochemical properties of the molecule. For instance, the electron-donating amino group can enhance the nucleophilicity of the ring, while the electron-withdrawing bromo group can influence the acidity of the amino protons and provide a site for cross-coupling reactions.

Data Presentation: Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely available in the reviewed literature, the following tables summarize predicted properties and expected spectroscopic characteristics based on known substituent effects and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source/Method |

| pKa | 2.00 ± 0.10 | Prediction[1] |

| Boiling Point | 272.4 ± 35.0 °C | Prediction |

| Density | 1.699 ± 0.06 g/cm³ | Prediction |

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in CDCl₃)

Disclaimer: These are estimated ranges based on analogous compounds and substituent effects. Actual experimental values may vary.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |

| C2 | - | 155 - 165 | Carbon bearing the electron-donating amino group, shifted downfield. |

| C3 | - | 130 - 140 | Carbon bearing the methyl group. |

| C5 | - | 115 - 125 | Carbon bearing the electron-withdrawing bromo group, shifted upfield relative to an unsubstituted carbon. |

| C6 | 7.5 - 8.0 | 135 - 145 | Aromatic proton adjacent to a nitrogen and the bromo-substituted carbon. |

| -NH₂ | 4.5 - 5.5 (broad) | - | Amine protons, chemical shift can be variable and concentration-dependent. |

| -CH₃ | 2.3 - 2.6 | 15 - 25 | Methyl protons. |

Table 3: Expected IR Absorption Frequencies for this compound

Disclaimer: These are expected frequencies based on functional group analysis. Actual experimental values may vary.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3300 - 3500 | Asymmetric and symmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C (ring) | 1500 - 1600 | Stretching |

| N-H | 1600 - 1650 | Bending (scissoring) |

| C-Br | 500 - 600 | Stretching |

Experimental Protocols

Proposed Synthetic Protocol: Regioselective Bromination of 2-Amino-3-methylpyrazine

This proposed protocol is based on general procedures for the bromination of aminopyridines and aminopyrazines. Optimization of reaction conditions would be necessary to achieve high regioselectivity and yield.

Materials:

-

2-Amino-3-methylpyrazine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-amino-3-methylpyrazine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Remove the acetonitrile under reduced pressure.

-

Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Protocol for Suzuki-Miyaura Cross-Coupling

The bromo substituent at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular diversity. The following is a general protocol that can be adapted for the coupling of this compound with various boronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water 4:1 mixture)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (0.05 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Interplay of electronic effects on the pyrazine ring.

Conclusion

This compound presents a synthetically versatile scaffold with a rich electronic landscape. The strategic placement of electron-donating and -withdrawing groups allows for a fine-tuning of its chemical properties. While specific experimental data for this particular isomer is scarce in the public domain, this guide provides a robust theoretical framework and predictive data to aid researchers in its synthesis and application. The proposed protocols for synthesis and functionalization offer a starting point for the development of novel molecules with potential applications in drug discovery and materials science. Further experimental validation of the predicted properties and optimization of the synthetic routes are warranted to fully exploit the potential of this promising heterocyclic compound.

References

Discovering Novel Derivatives from 2-Amino-5-bromo-3-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic derivatization of 2-Amino-5-bromo-3-methylpyrazine, a versatile scaffold for the development of novel chemical entities with potential therapeutic applications. Pyrazine derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines key synthetic methodologies, presents quantitative biological data from analogous compounds, and visualizes relevant signaling pathways and experimental workflows to guide researchers in the exploration of new derivatives from this promising starting material.

Synthetic Strategies for Derivatization

This compound offers two primary sites for chemical modification: the bromine atom at the 5-position and the amino group at the 2-position. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents. The amino group can potentially undergo nucleophilic substitution reactions for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. Three key reactions are particularly relevant for the derivatization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrazine core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄) (2.5 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Then, add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1).

-

Reaction: Stir the reaction mixture at an elevated temperature, typically between 85-95°C.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Amino-5-aryl-3-methylpyrazine derivative.

The Sonogashira coupling is a versatile method for the formation of a C-C bond between the pyrazine core and a terminal alkyne. This reaction is of significant interest for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry 10 mL round-bottom flask, add the palladium catalyst, for instance, Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%), a phosphine ligand such as triphenylphosphine (PPh₃) (5.0 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (5.0 mol%).

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Solvent and Base: Add an anhydrous solvent such as N,N-Dimethylformamide (DMF) (e.g., 2.0 mL per 0.5 mmol of the bromopyrazine) and an amine base like triethylamine (Et₃N) (e.g., 1 mL). Stir the mixture for 30 minutes at room temperature.

-

Reagent Addition: Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

-

Reaction: Heat the mixture to 100°C and stir for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine hydrohalide salt.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-Amino-3-methyl-5-alkynylpyrazine.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of N-aryl or N-heteroaryl derivatives by coupling the bromopyrazine with a primary or secondary amine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound, the desired primary or secondary amine, a base such as cesium carbonate (Cs₂CO₃), a palladium pre-catalyst like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], and a suitable phosphine ligand (e.g., Xantphos).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add an anhydrous solvent, such as toluene, via syringe.

-

Reaction: Heat the reaction mixture to 110°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Biological Activity and Data Presentation

Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including potent anticancer effects. While specific data for derivatives of this compound are not extensively available in the public domain, the following tables summarize the in vitro cytotoxic activity of analogous pyrazine-containing compounds against various human cancer cell lines. This data can serve as a benchmark for newly synthesized derivatives.

Table 1: Anticancer Activity of Chalcone-Pyrazine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 46 | BPH-1 | 10.4 |

| MCF-7 | 9.1 | |

| 47 | PC12 | 16.4 |

| 48 | BEL-7402 | 10.74 |

Data sourced from a review on chalcone-pyrazine derivatives and their activity against various cancer cell lines.[1]

Table 2: Anticancer Activity of Cinnamic Acid-Pyrazine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 34 | BEL-7402 | 9.400 |

| A549 | 7.833 |

Data sourced from a review on cinnamic acid-pyrazine derivatives and their cytotoxic effects.[1]

Table 3: Anticancer Activity of Ligustrazine-Chalcone Hybrids

| Compound | Cell Line | IC₅₀ (µM) |

| 57 | MDA-MB-231 | 1.60 |

| MCF-7 | 1.41 | |

| 60 | MDA-MB-231 | 1.67 |

| MCF-7 | 1.54 |

Data sourced from a review on ligustrazine-chalcone hybrids and their anti-proliferation effects.[1]

Signaling Pathways and Visualization

Many pyrazine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The Fibroblast Growth Factor Receptor (FGFR) and the PI3K/Akt/mTOR pathways are two such critical pathways that have been identified as targets for pyrazine-based inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. Inhibition of FGFR signaling can block downstream cascades, including the RAS-MAPK and PI3K-Akt pathways, thereby impeding tumor growth.

Caption: FGFR signaling pathway and the inhibitory action of pyrazine derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Pyrazine derivatives have been investigated as inhibitors of this pathway, offering a potential avenue for cancer treatment.

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory point of pyrazine derivatives.

Experimental Workflows

The following diagrams illustrate the general workflows for the key synthetic transformations described in this guide.

Suzuki-Miyaura Coupling Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling Workflow

Caption: General experimental workflow for the Sonogashira coupling.

Buchwald-Hartwig Amination Workflow

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

2-Amino-5-bromo-3-methylpyrazine: A Heterocyclic Building Block for Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract